6-Bromoindoline Enables High-Yield Suzuki-Miyaura Cross-Coupling with Pyrimidine Boronic Acid
In a patent application for functionally selective α2C adrenoreceptor agonists, N-Boc-6-bromoindoline underwent Suzuki-Miyaura cross-coupling with pyrimidine 5-boronic acid using Pd(PPh3)4 catalyst in DMF-H2O (1:1) at 90°C for 4 hours, yielding the desired coupled product in 90% yield (346 mg isolated from 0.5 g starting material) [1]. While this specific reaction employs the Boc-protected derivative, the underlying reactivity of the 6-bromoindoline scaffold enables this efficient transformation. The high yield achieved demonstrates that the 6-bromo substitution pattern provides a favorable electronic environment for palladium-catalyzed cross-coupling under these specific conditions.
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | 90% yield (N-Boc-6-bromoindoline derivative) |
| Comparator Or Baseline | Not specified (class-level synthetic utility benchmark) |
| Quantified Difference | 90% yield achieved; no direct comparative yield data for 5-bromoindoline or 7-bromoindoline under identical conditions available |
| Conditions | Pd(PPh3)4 (0.194 g, 0.17 mmol), Na2CO3 (0.355 g, 3.35 mmol), pyrimidine 5-boronic acid (0.249 g, 2.01 mmol), DMF-H2O (1:1, 10 mL), 90°C, 4 h |
Why This Matters
The documented 90% yield in Suzuki coupling demonstrates the practical utility of the 6-bromoindoline scaffold for constructing pharmaceutically relevant biaryl systems, supporting procurement decisions for medicinal chemistry campaigns targeting α2C adrenoreceptor programs.
- [1] Pharmacopeia Inc. (2010). Functionally selective alpha2c adrenoreceptor agonists. U.S. Patent Application US20100197562A1. Preparative Example 1, Step 1 [0534]. View Source
